molecular formula C16H19NO4S B2772417 N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide CAS No. 866149-48-6

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B2772417
CAS No.: 866149-48-6
M. Wt: 321.39
InChI Key: VDRJOTHSDNSSKM-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide is a synthetic compound that features a thiophene ring substituted with a carboxamide group and a side chain containing a 3,4-dimethoxyphenyl group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the 3,4-dimethoxyphenyl side chain: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropyl group.

    Coupling with thiophene-2-carboxylic acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide: Lacks the hydroxypropyl group.

    N-(3-hydroxypropyl)thiophene-2-carboxamide: Lacks the 3,4-dimethoxyphenyl group.

    Thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide is unique due to the presence of both the 3,4-dimethoxyphenyl group and the hydroxypropyl group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-13-6-5-11(10-14(13)21-2)12(7-8-18)17-16(19)15-4-3-9-22-15/h3-6,9-10,12,18H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRJOTHSDNSSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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